molecular formula C24H29N5O3S2 B15412117 Benzo[b]thiophene-5-carboximidamide, 2-[[[4-[[1-(1-iminoethyl)-4-piperidinyl]oxy]phenyl](methylsulfonyl)amino]methyl]-

Benzo[b]thiophene-5-carboximidamide, 2-[[[4-[[1-(1-iminoethyl)-4-piperidinyl]oxy]phenyl](methylsulfonyl)amino]methyl]-

Cat. No.: B15412117
M. Wt: 499.7 g/mol
InChI Key: FKNVXAMPYUAYBK-UHFFFAOYSA-N
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Description

The compound Benzo[b]thiophene-5-carboximidamide, 2-[[4-[[1-(1-iminoethyl)-4-piperidinyl]oxy]phenylamino]methyl]- is a benzothiophene derivative characterized by a carboximidamide group at the 5-position and a complex substituent at the 2-position. This substituent includes a methylsulfonylamino linker, a piperidinyloxy phenyl group, and an iminoethyl moiety. Benzothiophene derivatives are known for their versatility in materials science and pharmacology, exhibiting antitumor, antimicrobial, and organic electronic properties .

Properties

Molecular Formula

C24H29N5O3S2

Molecular Weight

499.7 g/mol

IUPAC Name

2-[[4-(1-ethanimidoylpiperidin-4-yl)oxy-N-methylsulfonylanilino]methyl]-1-benzothiophene-5-carboximidamide

InChI

InChI=1S/C24H29N5O3S2/c1-16(25)28-11-9-21(10-12-28)32-20-6-4-19(5-7-20)29(34(2,30)31)15-22-14-18-13-17(24(26)27)3-8-23(18)33-22/h3-8,13-14,21,25H,9-12,15H2,1-2H3,(H3,26,27)

InChI Key

FKNVXAMPYUAYBK-UHFFFAOYSA-N

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(S3)C=CC(=C4)C(=N)N)S(=O)(=O)C

Origin of Product

United States

Biological Activity

Benzo[b]thiophene derivatives, including the compound Benzo[b]thiophene-5-carboximidamide, are recognized for their diverse biological activities. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

Benzo[b]thiophene compounds feature a bicyclic structure that combines a benzene ring with a thiophene ring. The presence of various substituents can significantly influence their biological properties. The compound includes a carboximidamide group and a piperidine moiety, which may enhance its interaction with biological targets.

Antimicrobial Activity

Research has shown that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, studies on substituted benzo[b]thiophenes have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. A derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL was effective against methicillin-resistant strains . The structural modifications in these compounds contribute to their enhanced potency against resistant pathogens.

Antitubercular Activity

Benzo[b]thiophene derivatives have also been evaluated for their antitubercular activity. In vitro studies revealed that certain derivatives exhibited MIC values ranging from 0.60 to 0.71 µg/mL against Mycobacterium tuberculosis and Mycobacterium bovis BCG . Molecular docking studies suggest strong binding affinities to critical enzymes involved in the pathogenicity of tuberculosis, indicating potential as therapeutic agents against this disease.

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of benzo[b]thiophene derivatives are notable, particularly in their ability to inhibit leukotriene synthesis. This mechanism is crucial for developing treatments for inflammatory diseases . Additionally, the antioxidant activities observed in some derivatives suggest they could play a role in mitigating oxidative stress-related conditions.

Neuroprotective Effects

Compounds derived from benzo[b]thiophene have been implicated in neuroprotection. Their interactions with histamine receptors indicate potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study reported that a specific benzo[b]thiophene derivative showed promising results against methicillin-resistant Staphylococcus aureus, with no cytotoxic effects observed at concentrations significantly higher than the MIC .
  • Antitubercular Studies : In vitro assessments demonstrated that certain benzo[b]thiophene derivatives were effective against both active and dormant strains of Mycobacterium tuberculosis, outperforming traditional antitubercular drugs like Rifampicin and Isoniazid .
  • Anti-inflammatory Research : Compounds synthesized from benzo[b]thiophene showed dual inhibition of 5-lipoxygenase and cyclooxygenase pathways, enhancing their anti-inflammatory efficacy while minimizing side effects associated with conventional NSAIDs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzothiophene Derivatives

  • OEG-BTBT (2,7-bis(2-(2-methoxyethoxy)ethoxy)-benzo[b]benzo[4,5]thieno[2,3-d]thiophene): Structure: A fused benzothiophene derivative with oligoether side chains. Application: Used in organic field-effect transistors (OFETs) due to its high charge-carrier mobility . Comparison: Unlike the target compound, OEG-BTBT lacks sulfonamide and piperidine groups, highlighting the target’s focus on bioactivity rather than materials science.
  • N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxamide (Compound 23): Structure: Tetrahydrobenzo[b]thiophene core with a methylsulfonyl pyrimidine carboxamide. Synthesis: Prepared via coupling of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid . Comparison: Shares the methylsulfonyl group but lacks the piperidinyloxy and iminoethyl moieties. Its biological activity (unreported in evidence) may differ due to the tetrahydro core’s reduced aromaticity.

Piperidine-Containing Analogues

  • 1-Benzyl-4-phenylamino-4-piperidinecarboxamide: Structure: Piperidine ring with benzyl and phenylamino groups. Application: Investigated for its role in modulating neurotransmitter receptors . Comparison: The target compound’s piperidinyloxy group may enhance membrane permeability or receptor binding, similar to benzyl-piperidine derivatives in CNS-targeting drugs.

Sulfonamide-Functionalized Compounds

  • 4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]benzamide: Structure: Benzamide core with a sulfonamide group. Application: Potential protease or kinase inhibitor due to sulfonamide’s hydrogen-bonding capacity . Comparison: Both compounds feature sulfonamide linkers, but the target’s benzothiophene core may confer distinct electronic properties affecting target selectivity.

Imidazole/Thiazole Hybrids

  • 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile: Structure: Thiazole-pyrimidine hybrid with a morpholinosulfonyl group. Application: Kinase inhibition (e.g., JAK/STAT pathway) due to heterocyclic and sulfonyl motifs . Comparison: The target compound’s iminoethyl group may mimic the amine functionality in thiazole derivatives, suggesting overlapping pharmacophores.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions with careful control of temperature, solvent selection (e.g., polar aprotic solvents), and catalyst systems. For example, oxidative dehydrogenative coupling reactions mediated by DDQ/H⁺ under strong acidic conditions can achieve high yields (~92%) but require strict exclusion of moisture .
  • Key Challenges : Side reactions, such as over-oxidation or undesired byproducts, may arise if stoichiometric ratios of reagents (e.g., DDQ) are not optimized. Purity is often confirmed via HPLC and NMR .

Q. Which spectroscopic techniques are most reliable for structural elucidation?

  • Approach : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and functional groups. For example, the methylsulfonyl and piperidinyl moieties produce distinct NMR shifts (e.g., δ ~3.0 ppm for SO₂CH₃) .
  • Validation : Cross-validation with 2D NMR techniques (e.g., COSY, HSQC) is recommended to resolve overlapping signals in complex aromatic regions .

Q. What structural features influence its reactivity in medicinal chemistry applications?

  • Key Features : The benzo[b]thiophene core acts as a bioisostere for aromatic systems like benzene or naphthalene, enhancing metabolic stability. The iminoethyl-piperidinyl group contributes to binding affinity in enzyme inhibition studies .
  • Functional Groups : The methylsulfonylamino group participates in hydrogen bonding, critical for target interactions .

Advanced Research Questions

Q. How can computational methods predict coupling reactivity in oxidative dehydrogenative reactions?

  • Mechanistic Insights : Density functional theory (DFT) calculations correlate reaction feasibility with oxidation potentials and frontier molecular orbitals (FMOs). For example, compounds with lower ionization potentials form stable radical cations, facilitating coupling .
  • Case Study : In DDQ-mediated reactions, charge-transfer complexes initiate single-electron transfer (SET), forming radical intermediates. FMO analysis predicts regioselectivity in 3,3'-coupling .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Analytical Framework :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) can alter IC₅₀ values. Standardize protocols using controls like known inhibitors .
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to account for discrepancies in in vivo vs. in vitro activity .

Q. What mechanistic insights explain radical intermediate formation during synthesis?

  • Experimental Evidence : EPR spectroscopy detects transient radical species in DDQ-mediated reactions. Radical trapping agents (e.g., TEMPO) suppress coupling, confirming a radical pathway .
  • Kinetic Studies : UV-Vis monitoring reveals rapid formation of charge-transfer complexes, followed by slower radical recombination. Rate constants are solvent-dependent (e.g., faster in dichloroethane) .

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